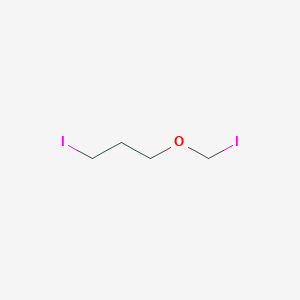

1-Iodo-3-(iodomethoxy)propane

Description

However, structurally analogous compounds such as 1-Iodo-3-methoxypropane () and tert-butyl(3-iodopropoxy)dimethylsilane () are documented. Based on these, the hypothetical structure of 1-Iodo-3-(iodomethoxy)propane would feature two iodine atoms attached to a propane backbone, with one iodine on the terminal carbon and an iodomethoxy group (-OCH₂I) on the third carbon. Its molecular formula would likely be C₄H₈I₂O, with an approximate molecular weight of 362 g/mol (assuming monoisotopic mass).

Properties

CAS No. |

112539-38-5 |

|---|---|

Molecular Formula |

C4H8I2O |

Molecular Weight |

325.91 g/mol |

IUPAC Name |

1-iodo-3-(iodomethoxy)propane |

InChI |

InChI=1S/C4H8I2O/c5-2-1-3-7-4-6/h1-4H2 |

InChI Key |

AMNHBDWBKPONES-UHFFFAOYSA-N |

Canonical SMILES |

C(COCI)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action is not well-documented.

- It likely interacts with biological targets through its iodine atoms and methoxy group.

- Further research is needed to elucidate its specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-Iodo-3-(iodomethoxy)propane (hypothetical) with analogous iodo- and alkoxy-substituted propane derivatives from the evidence:

Key Differences :

The tert-butyldimethylsilyl (TBS) group in introduces steric bulk and hydrolytic stability, contrasting with the smaller methoxy group in .

Reactivity :

- 1-Chloro-3-iodopropane () allows selective substitution at iodine (softer nucleophile) or chlorine (harder nucleophile), whereas the hypothetical compound’s dual iodine atoms may favor sequential substitution under controlled conditions.

- Azido-iodopropane () combines iodine’s leaving-group ability with azide’s click chemistry utility, enabling dual-functionality in synthesis.

Synthetic Utility :

- Aromatic iodo compounds (e.g., 1-Iodo-3-(trifluoromethyl)benzene, ) are stable under harsh conditions, making them ideal for Suzuki-Miyaura couplings. In contrast, aliphatic iodo compounds like 1-Iodo-3-methoxypropane are more reactive but less stable .

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis routes for 1-Iodo-3-(iodomethoxy)propane are documented. However, methods for analogous compounds (e.g., AgNO₃/NIS-mediated iodination in ) suggest that sequential iodination of propane derivatives could be feasible.

- Stability Concerns : Aliphatic diiodo compounds are prone to light-induced decomposition, necessitating dark storage (as seen in ’s guidelines for similar compounds) .

- Application Gaps : The bulky TBS group in highlights the trade-off between steric protection and reactivity, which would likely apply to the hypothetical compound’s iodomethoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.